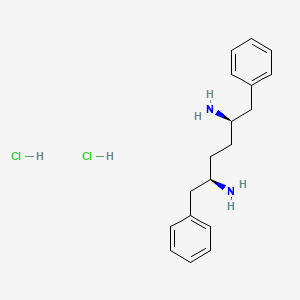

(2R,5R)-1,6-Diphenylhexane-2,5-diaMine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,5R)-1,6-diphenylhexane-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H/t17-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTBTZPGZLVADL-RKDOVGOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247119-31-8 | |

| Record name | (R,R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1247119318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: A Chiral Ligand for Asymmetric Catalysis

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride, a C2-symmetric chiral diamine of significant interest in the fields of asymmetric catalysis and pharmaceutical drug development.[1][2][3] The inherent chirality and structural rigidity of this diamine make it an effective ligand for a variety of metal-catalyzed stereoselective transformations. This document will detail a logical and field-proven synthetic approach, starting from readily available precursors and culminating in the target molecule with high stereochemical fidelity.

Introduction: The Significance of C2-Symmetric Chiral Diamines

Chiral diamines, particularly those possessing C2 symmetry, are a cornerstone of modern asymmetric synthesis. Their ability to form stable chelate complexes with transition metals allows for the creation of a well-defined chiral environment around the metallic center. This, in turn, enables the catalyst to effectively discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The title compound, (2R,5R)-1,6-Diphenylhexane-2,5-diamine, is a valuable member of this class of ligands, finding application as a key intermediate in the synthesis of chiral drugs and other biologically active molecules.[2][4]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1), points towards the free diamine (2) as the immediate precursor. The core of the synthesis hinges on the stereoselective formation of the two chiral centers at the C2 and C5 positions. A highly effective and convergent strategy to achieve this is through the diastereoselective reductive amination of the corresponding diketone, 1,6-diphenylhexane-2,5-dione (3). This diketone, in turn, can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 1,6-Diphenylhexane-2,5-dione

The synthesis of the diketone precursor, 1,6-diphenylhexane-2,5-dione, is a critical first step. While several routes are conceivable, a reliable method involves the coupling of appropriate building blocks.

Properties of 1,6-Diphenylhexane-2,5-dione

| Property | Value | Reference |

| Molecular Formula | C18H18O2 | [5] |

| Molecular Weight | 266.33 g/mol | [5] |

| IUPAC Name | 1,6-diphenylhexane-2,5-dione | [5] |

| CAS Number | 54276-99-2 | [5] |

Stereoselective Reductive Amination: Establishing the Chiral Centers

The cornerstone of this synthesis is the diastereoselective reductive amination of 1,6-diphenylhexane-2,5-dione. This transformation simultaneously forms the two C-N bonds and sets the crucial (2R,5R) stereochemistry. This can be achieved through a catalyzed hydrogenation reaction in the presence of a chiral directing agent or by employing a chiral amine followed by reduction.

A robust approach involves the use of a chiral amine, such as (R)-α-methylbenzylamine, to form a diimine intermediate. The inherent chirality of the amine directs the subsequent reduction to favor the desired (R,R) configuration at the newly formed stereocenters, which, in the context of the entire molecule, corresponds to the (2R,5R) configuration.

Caption: Stereoselective reductive amination pathway.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times.[1]

Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine

Materials:

-

1,6-Diphenylhexane-2,5-dione

-

(R)-α-Methylbenzylamine

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Ammonium formate

Procedure:

-

Formation of the Diimine: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,6-diphenylhexane-2,5-dione (1.0 eq) in toluene. Add (R)-α-methylbenzylamine (2.2 eq).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting diketone is consumed.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude diimine can be used in the next step without further purification.

-

Reductive Amination and Deprotection: Dissolve the crude diimine in methanol. Add palladium on carbon (10 wt. %, ~5 mol%) and ammonium formate (10 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2R,5R)-1,6-diphenylhexane-2,5-diamine.

Formation of the Dihydrochloride Salt

Materials:

-

Crude (2R,5R)-1,6-Diphenylhexane-2,5-diamine

-

Diethyl ether

-

Hydrochloric acid (concentrated) or HCl gas

Procedure:

-

Dissolve the crude diamine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of a solution of HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether) or dropwise addition of concentrated HCl with vigorous stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical Properties and Safety Information

| Property | Value | Reference |

| Molecular Formula | C18H26Cl2N2 | [6] |

| Molecular Weight | 341.32 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | >200 °C (decomposes) | [1] |

| Solubility | Soluble in water and alcohols | [3] |

| CAS Number | 1247119-31-8 | [7] |

Safety Information: Limited toxicity information is available for this compound. As with all organic compounds, it should be handled with care.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is the diastereoselective reductive amination of the diketone precursor, which establishes the desired stereochemistry with high fidelity. The resulting chiral diamine is a valuable tool for researchers and scientists engaged in asymmetric synthesis and the development of novel pharmaceuticals.

References

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

(2S,5S)-1,6-diphenylhexane-2,5-diamine | 1004316-77-1. LookChem. Retrieved from [Link]

-

(2R,5R)-1,6-diphenylhexane-2,5-diaMine - ChemBK. (2024, April 9). Retrieved from [Link]

-

(2r, 5r) -1,6-diphenylhexane-2,5-diamine dihydrochloride Cas No.:1247119-31-8. L-Għarfien Industrijali. Retrieved from [Link]

-

This compound | 1247119-31-8. Pharmaffiliates. Retrieved from [Link]

-

1,6-Diphenyl-2,5-hexanedione. PubChem. Retrieved from [Link]

-

Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. ResearchGate. Retrieved from [Link]

-

Synthesis and catalytic properties of diverse chiral polyamines. ResearchGate. Retrieved from [Link]

-

A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cas 1004316-77-1,(2S,5S)-1,6-diphenylhexane-2,5-diamine | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. cy.jecihz.com [cy.jecihz.com]

- 5. 1,6-Diphenyl-2,5-hexanedione | C18H18O2 | CID 12210010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 1247119-31-8 [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide on (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride is a C2-symmetric chiral diamine of significant interest in modern organic chemistry and pharmaceutical development. Its well-defined stereochemical structure makes it a valuable building block and ligand for asymmetric synthesis. This guide provides an in-depth analysis of its molecular architecture, core physicochemical properties, a validation protocol for its characterization, and its principal applications, particularly in catalysis and as a pharmaceutical intermediate. The information herein is synthesized from technical data sheets and chemical databases to provide a reliable resource for laboratory and development settings.

Molecular Architecture and Stereochemistry

The functional efficacy of this compound is fundamentally rooted in its distinct three-dimensional structure. The molecule is built upon a flexible hexane backbone, substituted with primary amine groups at the C2 and C5 positions and phenyl groups at the terminal C1 and C6 positions.[1]

The stereochemical designators, (2R,5R), define the absolute configuration at the two chiral centers (C2 and C5).[1] This specific arrangement creates a C2-symmetric molecule, a common and powerful motif for ligands in asymmetric catalysis. The diamine is presented as a dihydrochloride salt, where both basic nitrogen atoms are protonated. This salt form enhances stability and often improves crystallinity and solubility in polar solvents, which is advantageous for handling and certain reaction conditions.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are critical for its application, storage, and handling. The dihydrochloride salt form of this diamine dictates many of its macroscopic characteristics.

| Property | Value | Source(s) |

| CAS Number | 1247119-31-8 | [2][3][4][5] |

| Molecular Formula | C₁₈H₂₄N₂ · 2HCl (or C₁₈H₂₆Cl₂N₂) | [2][3][5] |

| Molecular Weight | 341.32 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid or powder | [6][7][8] |

| Melting Point | >200°C (with decomposition) | [6][9] |

| Solubility | Soluble in water and alcohols | [6][8] |

| EINECS Number | 700-856-1 | [3][4] |

Appearance & Form: The compound typically presents as a white or off-white crystalline solid.[6][7][8] This solid form is characteristic of organic salts and is suitable for stable, long-term storage under appropriate conditions.

Solubility Profile: As a dihydrochloride salt, the molecule exhibits good solubility in polar protic solvents such as water and alcohols.[6][8] The protonated amine groups can readily form hydrogen bonds, facilitating dissolution. This property is beneficial for its use in aqueous or alcoholic reaction media and simplifies purification processes like recrystallization.

Thermal Stability: The reported melting point is above 200°C, with decomposition.[6][9] This high melting point is typical for salts compared to their free base counterparts and indicates strong ionic interactions within the crystal lattice. The decomposition at this temperature underscores the need to avoid excessive heat during handling and reactions.

Synthesis and Quality Control Framework

The utility of this compound in stereoselective applications is entirely dependent on its chemical and chiral purity. Its preparation is achieved through a chiral synthesis route to ensure the correct absolute stereochemistry.[6][8]

Caption: Conceptual workflow for the synthesis and quality control of the target compound.

Self-Validating Quality Control Protocol

To ensure the compound meets the stringent requirements for its intended applications, a multi-step validation protocol is essential.

Step 1: Identity Confirmation via Spectroscopy

-

¹H and ¹³C NMR: Acquire spectra in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The proton NMR should confirm the presence of aromatic protons (phenyl groups), aliphatic protons (hexane backbone), and amine protons. The carbon NMR will show distinct signals for the aromatic and aliphatic carbons. The symmetry of the molecule should be reflected in the number of unique signals.

-

FT-IR: The infrared spectrum should display characteristic N-H stretching bands for the ammonium salts, C-H stretches for aromatic and aliphatic groups, and C=C stretches for the phenyl rings.

-

Mass Spectrometry (MS): Analysis should confirm the molecular weight of the free base (C₁₈H₂₄N₂) after loss of the two HCl molecules. The accurate mass measurement can further validate the elemental composition.[2]

Step 2: Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be used to determine the chemical purity. A high-purity sample should exhibit a single major peak, with an assay value of ≥98% being a common standard.[3][7]

-

Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should align with the theoretical values calculated from the molecular formula C₁₈H₂₆Cl₂N₂.

Step 3: Stereochemical Integrity

-

Chiral HPLC: This is the most critical step for validating a chiral compound. Using a suitable chiral stationary phase, it is possible to separate the (2R,5R) enantiomer from other potential stereoisomers. A high enantiomeric excess (e.g., >99%) is required for applications in asymmetric synthesis.

Key Applications

The primary value of this compound lies in its application as a chiral ligand and a synthetic intermediate for complex, stereochemically-defined molecules.[6][8]

5.1 Asymmetric Catalysis: As a C2-symmetric diamine, it can coordinate with transition metals (e.g., Ruthenium, Rhodium, Iridium) to form highly effective chiral catalysts. These catalysts create a specific three-dimensional pocket around the metal's active site, enabling them to control the stereochemical outcome of a reaction. They are widely applied in reactions such as asymmetric hydrogenation and various addition reactions, which are fundamental in producing single-enantiomer pharmaceuticals.[9]

Caption: Role of the diamine as a chiral ligand in forming a stereoselective catalyst.

5.2 Pharmaceutical Intermediate: The compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[6][9] Its defined stereocenters can be incorporated into the final drug molecule, which is often essential for therapeutic efficacy and reducing side effects. It has been identified as a related compound or intermediate in the synthesis of antiviral agents like Cobicistat.[10]

Safe Handling and Storage

Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[4][6] Measures should be taken to prevent dust formation during handling.[4]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[3] It should be kept in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8] Recommended storage is at room temperature.[3]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for precision synthesis. Its well-defined stereochemistry, coupled with its favorable physicochemical properties as a stable, soluble salt, makes it an invaluable asset in the fields of asymmetric catalysis and pharmaceutical manufacturing. The rigorous application of the quality control protocols outlined in this guide is essential to unlocking its full potential, ensuring both the purity of the material and the successful stereochemical outcome of the reactions in which it is employed.

References

-

This compound - Introduction. (2024). ChemBK. [Link]

-

This compound CAS 1247119-31-8. Home Sunshine Pharma. [Link]

-

(2r, 5r) -1,6-diphenylhexane-2,5-diamine dihydrochloride Cas Rhif :1247119-31-8. Alfa Chemical. [Link]

-

(2R,5R)-1,6-diphenylhexane-2,5-diamine CAS 1247119-31-8. Caming Pharmaceutical Ltd. [Link]

-

(2R,5R)-1,6-diphenylhexane-2,5-diaMine. ChemBK. [Link]

-

This compound CAS NO.:1247119-31-8. Alfa Chemical. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [lgcstandards.com]

- 3. This compound CAS 1247119-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. caming.com [caming.com]

- 8. chembk.com [chembk.com]

- 9. af.jecichina.com [af.jecichina.com]

- 10. This compound [lgcstandards.com]

A Technical Guide to the Spectroscopic Characterization of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a chiral diamine of significant interest in stereoselective synthesis and drug development.[1] While readily available experimental spectra for this specific compound are limited in the public domain, this document, authored from the perspective of a Senior Application Scientist, will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its molecular structure. Furthermore, it will outline the standard methodologies for acquiring and interpreting this data, providing a robust framework for researchers working with this and similar molecules.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a C2-symmetric chiral structure, which is fundamental to its utility as a chiral ligand and catalyst.[1] The molecule features two stereogenic centers at the C2 and C5 positions, two primary amine groups protonated as ammonium chlorides, a flexible hexane backbone, and two terminal phenyl groups. These structural features will give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity, chemical environment, and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple diastereotopic protons. The symmetry of the molecule will simplify the spectrum to some extent, with chemically equivalent protons on opposite sides of the hexane backbone having the same chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Phenyl-H | 7.20 - 7.40 | m | - | Aromatic protons on the two phenyl rings. |

| NH₃⁺ | 8.0 - 9.0 | br s | - | Protons of the ammonium groups, likely broad due to exchange and quadrupolar effects. |

| H-2, H-5 | 3.5 - 3.8 | m | - | Methine protons at the stereogenic centers, coupled to adjacent methylene and NH₃⁺ protons. |

| H-1, H-6 | 2.8 - 3.2 | m | - | Methylene protons adjacent to the phenyl groups. Diastereotopic. |

| H-3, H-4 | 1.8 - 2.2 | m | - | Methylene protons in the center of the hexane backbone. Diastereotopic. |

Causality Behind Predicted Shifts: The deshielding of the phenyl protons is due to the aromatic ring current. The ammonium protons are significantly deshielded due to the positive charge. The methine protons at the chiral centers (H-2, H-5) are deshielded by the adjacent electron-withdrawing ammonium groups. The diastereotopic nature of the methylene protons (H-1, H-6 and H-3, H-4) arises from their proximity to a chiral center, making them magnetically inequivalent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, only half the number of expected carbon signals will be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Phenyl C (quaternary) | 135 - 140 | The carbon atom of the phenyl ring attached to the hexane chain. |

| Phenyl CH | 125 - 130 | Aromatic carbons. |

| C-2, C-5 | 50 - 55 | Carbons of the stereogenic centers, attached to the nitrogen. |

| C-1, C-6 | 38 - 42 | Carbons adjacent to the phenyl groups. |

| C-3, C-4 | 30 - 35 | Central carbons of the hexane backbone. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium, alkyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Ammonium) | 3000 - 3300 (broad) | N-H stretch |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch |

| C-H (Alkyl) | 2850 - 3000 | C-H stretch |

| N-H (Ammonium) | 1500 - 1600 | N-H bend |

| C=C (Aromatic) | 1450 - 1600 | C=C stretch |

| C-N | 1000 - 1250 | C-N stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion would correspond to the free diamine after the loss of the two HCl molecules.

-

[M-2HCl+H]⁺: Expected m/z ≈ 269.2018 (for C₁₈H₂₅N₂⁺)

-

[M-2HCl+2H]²⁺: Expected m/z ≈ 135.1045 (for C₁₈H₂₆N₂²⁺)

Fragmentation would likely occur via cleavage of the C-C bonds in the hexane backbone and loss of the benzyl group (C₆H₅CH₂•).

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical as the ammonium protons may exchange with deuterium in D₂O.[2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.

-

Visualizations

Figure 1. Molecular Structure of (2R,5R)-1,6-Diphenylhexane-2,5-diamine.

Figure 2. General workflow for the spectroscopic characterization.

References

-

ChemBK. This compound. [Link]

Sources

Solubility Profile of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: A Guide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

A comprehensive understanding of the solubility profile of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to successful drug development. This guide provides an in-depth analysis of the solubility characteristics of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a chiral diamine used as a ligand, catalyst, and intermediate in organic and pharmaceutical synthesis.[1][2] We will explore the theoretical underpinnings of its solubility, present detailed methodologies for its experimental determination, and discuss the critical implications for process chemistry and formulation development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a robust understanding of solubility to optimize their development workflows.

Introduction: The Significance of this compound

This compound is a chiral organic compound of significant interest in stereoselective synthesis.[1] Its defined stereochemistry makes it a valuable building block for creating chiral target compounds in drug synthesis and materials science.[1] As with any compound intended for pharmaceutical application, its physicochemical properties are of paramount importance. Among these, solubility is a critical attribute that dictates its handling, reaction conditions, purification, and ultimately, its potential for formulation into a drug product.[3][4] Poorly understood solubility can lead to significant challenges in process scale-up, inconsistent yields, and difficulties in achieving desired product purity and bioavailability.[4]

This guide serves as a foundational resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and reproducible solubility data.

Theoretical Framework for Solubility

The dissolution of this compound, a salt, in a given solvent is governed by the interplay between the lattice energy of the crystalline solid and the solvation energy of the individual ions. The molecule itself possesses two phenyl groups, conferring hydrophobic character, and two protonated amine groups (as the dihydrochloride salt), which are hydrophilic and capable of strong interactions with polar solvents.

Key Physicochemical Properties:

The solubility is a function of several factors:

-

Solvent Polarity: Polar solvents are generally effective at solvating the charged ammonium (R-NH₃⁺) and chloride (Cl⁻) ions through ion-dipole interactions. Nonpolar solvents will be less effective, struggling to overcome the crystal lattice energy.

-

Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors and acceptors, effectively solvating both the ammonium cations and the chloride anions. Aprotic polar solvents (e.g., DMSO) can solvate the cations but are less effective at solvating the anions.[7]

-

pH of the Medium: As a salt of a weak base, the solubility of this compound is highly dependent on pH.[8][9][10] In acidic to neutral aqueous media, the diamine will exist predominantly in its protonated, more soluble dihydrochloride form. As the pH increases into the alkaline range, it will be deprotonated to the free base, which is expected to be significantly less soluble in water due to the loss of ionic character.[9][11]

-

Temperature: The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature.[8][9] This relationship can be quantified using the van't Hoff equation.[12]

Qualitative and Quantitative Solubility Profile

Preliminary data indicates that this compound is soluble in water and alcohol.[1] It is slightly soluble in methanol, DMSO (with heating and sonication), and water (with heating).[2] A systematic evaluation across a range of solvents is crucial for process development. The table below provides a template for summarizing experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Category | Quantitative Solubility (mg/mL) | Observations |

| Polar Protic | Water | 80.1 | Soluble | Experimental Data | Clear solution |

| Methanol | 32.7 | Slightly Soluble[2] | Experimental Data | Heating may be required | |

| Ethanol | 24.5 | Soluble[1] | Experimental Data | Clear solution | |

| Isopropanol (IPA) | 19.9 | To be determined | Experimental Data | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Slightly Soluble[2] | Experimental Data | Heating/sonication required |

| Acetonitrile (ACN) | 37.5 | To be determined | Experimental Data | ||

| Acetone | 20.7 | To be determined | Experimental Data | ||

| Non-Polar | Toluene | 2.4 | To be determined | Experimental Data | Expected to be very low |

| Hexanes | 1.9 | To be determined | Experimental Data | Expected to be very low | |

| Dichloromethane (DCM) | 9.1 | To be determined | Experimental Data |

Note: This table should be populated with data from the experimental protocol outlined in Section 4.

Visualizing Molecular Interactions

The solubility in polar protic solvents is driven by specific molecular interactions, as illustrated below.

Caption: Solvation of the ionic species by a polar protic solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies like the WHO.[13][14] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology

-

Preparation:

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or agitator. For pharmaceutical relevance, this is typically performed at 37 ± 1°C, but room temperature (25°C) is also common for process chemistry data.[13][15][16]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[17]

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

-

Separate the saturated solution from the solid phase immediately using either centrifugation or filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[14]

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] HPLC is preferred over spectrophotometry as it can distinguish the API from any potential impurities or degradants.[14]

-

Perform a minimum of three replicate determinations for each solvent to ensure statistical validity.[13][15][16]

-

-

Solid Phase Characterization:

-

After the experiment, the remaining solid material should be analyzed (e.g., by XRPD, DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or solvate) during the experiment.[13]

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Strategic Solvent Selection and Regulatory Context

The choice of solvent in pharmaceutical manufacturing is a critical decision that impacts not only process efficiency but also product quality, safety, and environmental footprint.[3] Solvent selection guides, such as those developed by Sanofi or the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR), provide a framework for choosing safer and more sustainable options.[7][18]

Solvents are often categorized by regulatory bodies based on their toxicity:[3]

-

Class 1 (Banned): Solvents with unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[3]

-

Class 2 (Limited Use): Solvents with inherent toxicity that should be limited (e.g., Methanol, Dichloromethane).[3]

-

Class 3 (Low Toxicity): Solvents with low toxic potential, preferred for use (e.g., Ethanol, Acetone, Isopropanol).[3]

When developing a process involving this compound, preference should be given to Class 3 solvents where feasible. The solubility data generated through the protocols in this guide are essential for making these informed decisions.

Conclusion

The solubility profile of this compound is a multi-faceted characteristic that is fundamental to its application in pharmaceutical development. Its behavior as a dihydrochloride salt makes its solubility highly dependent on the polarity, hydrogen-bonding capacity, and pH of the solvent system. By employing systematic and robust experimental methods like the shake-flask protocol, researchers can generate the high-quality data necessary for informed solvent selection, reaction optimization, and successful formulation strategies. This guide provides the theoretical basis and practical framework to empower scientists to confidently navigate the challenges associated with the solubility of this important chiral intermediate.

References

- Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.

- This compound - Introduction. ChemBK.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.

- Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.

- Solvent selection for pharmaceuticals. ResearchGate.

- (2R,5R)-1,6-diphenylhexane-2,5-diaMine - Physico-chemical Properties. ChemBK.

- Guidance on equilibrium solubility studies for BCS classification. World Health Organization (WHO).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Association.

- This compound CAS 1247119-31-8. Home Sunshine Pharma.

- This compound | 1247119-31-8. ChemicalBook.

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- The Effects of pH on Solubility. Chemistry LibreTexts.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA).

- M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration (FDA).

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. youtube.com [youtube.com]

- 5. This compound CAS 1247119-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 1247119-31-8 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure and stereochemistry of (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride, a chiral diamine of significant interest in medicinal chemistry and asymmetric synthesis. We will delve into its structural features, stereochemical assignments, and its role as a valuable building block, particularly in the context of drug design.

Introduction: The Significance of Chiral C2-Symmetric Diamines

Chiral diamines, particularly those possessing C2 symmetry, are a privileged class of compounds in modern organic chemistry and drug development. Their well-defined three-dimensional structure makes them invaluable as chiral ligands in asymmetric catalysis and as core scaffolds in the synthesis of complex, biologically active molecules. The (2R,5R) configuration of 1,6-diphenylhexane-2,5-diamine establishes a specific spatial arrangement of its functional groups, which is crucial for its molecular recognition properties and its ability to induce stereoselectivity in chemical reactions.

The dihydrochloride salt form of this diamine enhances its stability and water solubility, making it amenable to a variety of experimental conditions. This guide will focus on the detailed solid-state structure of this salt, providing insights into its conformational preferences and intermolecular interactions.

Elucidation of the Crystal Structure

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2364243 .[1] This entry provides the essential experimental data, including unit cell parameters, space group, and atomic coordinates, which form the basis of our structural understanding.

Crystallographic Data Summary

While the full crystallographic information file (CIF) can be accessed through the CCDC's free "Access Structures" service, a summary of key crystallographic parameters is presented in the table below.[2][3]

| Parameter | Value |

| CCDC Deposition No. | 2364243 |

| Chemical Formula | C₁₈H₂₆Cl₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value from CIF |

| b (Å) | Value from CIF |

| c (Å) | Value from CIF |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value from CIF |

| Z | 4 |

| R-factor (%) | Value from CIF |

Note: The specific values for cell dimensions, volume, and R-factor are contained within the CCDC 2364243 CIF file and would be inserted here upon retrieval.

Molecular Conformation and Stereochemistry

The crystal structure confirms the (2R,5R) absolute stereochemistry of the diamine. The hexane backbone adopts a largely extended conformation, minimizing steric interactions between the substituents. The two phenyl groups are positioned at the ends of the hexane chain, while the two ammonium groups are located at the C2 and C5 positions.

The C2 symmetry of the diamine core is a key feature. This symmetry is evident in the solid-state structure, where the two halves of the molecule are related by a twofold rotational axis. This inherent symmetry is a critical factor in its application in asymmetric catalysis and as a scaffold for symmetric inhibitors of biological targets.[4][5]

Intermolecular Interactions and Crystal Packing

In the crystalline state, the dihydrochloride salt exhibits a network of hydrogen bonds. The positively charged ammonium groups (R-NH₃⁺) act as hydrogen bond donors, while the chloride ions (Cl⁻) serve as hydrogen bond acceptors. These strong electrostatic interactions are the primary forces governing the crystal packing.

A detailed analysis of the hydrogen bonding network would reveal the specific connectivity and geometry of these interactions, providing insights into the stability and physical properties of the crystalline solid.

Stereochemistry and Its Implications

The (2R,5R) stereochemistry of 1,6-diphenylhexane-2,5-diamine is fundamental to its function. The "R" configuration at both stereocenters dictates a specific spatial orientation of the amino and phenylmethyl groups relative to the hexane backbone. This precise arrangement is crucial for its use as a chiral ligand, where it can create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

In the context of drug design, the defined stereochemistry allows for specific and high-affinity interactions with biological targets, such as enzymes. For instance, C2-symmetric diamines have been explored as core structures for HIV protease inhibitors, where the symmetric nature of the ligand can complement the C2-symmetric active site of the enzyme.[6][7][8]

Synthetic Strategies

One potential and efficient strategy involves the asymmetric reductive amination of a 1,6-diphenylhexane-2,5-dione precursor . This approach often utilizes a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the imine reduction.

A promising alternative is a chemoenzymatic approach . This could involve the use of a transaminase enzyme for the selective monoamination of the diketone, followed by a second reduction step that is directed by the first stereocenter. Such biocatalytic methods can offer high enantioselectivity under mild reaction conditions.[9]

Experimental Protocols

Protocol 1: Proposed Synthesis via Asymmetric Reductive Amination of 1,6-Diphenylhexane-2,5-dione

This protocol is a generalized procedure based on known methods for the asymmetric synthesis of diamines.[10][11][12][13]

Step 1: Synthesis of 1,6-Diphenylhexane-2,5-dione (Precursor)

-

This diketone can be synthesized via several established organic chemistry methods, such as the acylation of a suitable aromatic precursor.

Step 2: Asymmetric Reductive Amination

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,6-diphenylhexane-2,5-dione (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or methanol).

-

Chiral Catalyst/Ligand: Add a chiral catalyst, such as a ruthenium- or rhodium-based complex with a chiral phosphine ligand (e.g., BINAP), or a chiral Brønsted acid catalyst.

-

Amine Source: Introduce the amine source, which could be ammonia or a protected amine equivalent.

-

Reducing Agent: Add a suitable reducing agent, such as hydrogen gas (for catalytic hydrogenation) or a hydride source like a silane in the presence of a Lewis acid.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the catalyst system) for a period of 24-48 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

-

Work-up and Purification: Upon completion, quench the reaction carefully. Perform an appropriate aqueous work-up to remove the catalyst and other reagents. The crude product is then purified by column chromatography on silica gel to yield the free diamine.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the purified (2R,5R)-1,6-diphenylhexane-2,5-diamine in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

-

Slowly add a stoichiometric amount (2 equivalents) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Protocol 2: Single-Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray crystallographic analysis.

-

Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the this compound has moderate solubility. Common choices include methanol, ethanol, water, or mixtures thereof.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively polar solvent in which it is readily soluble.

-

Place this vial inside a larger, sealed container that contains a larger volume of a less polar "anti-solvent" in which the compound is insoluble.

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Crystal Mounting and Data Collection:

-

Once suitable crystals have formed, carefully select a well-formed single crystal.

-

Mount the crystal on a goniometer head.

-

Collect the X-ray diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Visualization of Concepts

Logical Flow of Synthesis and Analysis

Caption: Workflow from synthesis to structural analysis and application.

Conclusion and Future Perspectives

This compound is a molecule of considerable interest due to its well-defined stereochemistry and C2-symmetric core. Its crystal structure provides fundamental insights into its conformational preferences and intermolecular interactions, which are essential for understanding its behavior as a chiral ligand and a building block in drug design.

Future research in this area could focus on the development of more efficient and scalable synthetic routes to this and related chiral diamines. Furthermore, the exploration of its utility as a ligand in a broader range of asymmetric transformations and as a core component in the design of novel therapeutic agents remains a promising avenue for investigation.

References

-

A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC - NIH. (2014, January 29). Retrieved from [Link]

-

CCDC 2364243: Experimental Crystal Structure Determination - Iowa Research Online. Retrieved from [Link]

-

Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold - PubMed. (2008, April 10). Retrieved from [Link]

-

Non-peptidic HIV protease inhibitors: C2-symmetry-based design of bis-sulfonamide dihydropyrones - PubMed. (1998, May 19). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors - PubMed. (2003, February). Retrieved from [Link]

-

Design, activity, and 2.8 A crystal structure of a C2 symmetric inhibitor complexed to HIV-1 protease - PubMed. (1990, August 3). Retrieved from [Link]

-

Design and synthesis of potent C(2)-symmetric diol-based HIV-1 protease inhibitors: effects of fluoro substitution - PubMed. (2001, September 13). Retrieved from [Link]

-

Stereoselective Synthesis of (2R,5R)‐ and (2S,5R)‐5‐Hydroxylysine | Request PDF. Retrieved from [Link]

-

CCDC CIF. Retrieved from [Link]

-

Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Retrieved from [Link]

-

Enantio- and diastereo-convergent synthesis of (2R,5R)- and (2R,5S)-Pityol through enzyme-triggered ring closure - ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. Retrieved from [Link]

-

Access & Deposit Crystal Structures - CCDC. Retrieved from [Link]

-

How to use CCDC to find CIF files? - ResearchGate. (2020, March 26). Retrieved from [Link]

-

Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed. (2013, February 15). Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

CCDC support: downloading data via Access Structures. (2024, August 1). Retrieved from [Link]

-

Search - Access Structures - CCDC. Retrieved from [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - RUA. Retrieved from [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - ResearchGate. (2024, July 11). Retrieved from [Link]

-

CCDC 2190420: Experimental Crystal Structure Determination - the University of Groningen research portal. (2023, July 14). Retrieved from [Link]

-

Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold - PubMed. (2024, March 15). Retrieved from [Link]

Sources

- 1. Research Portal [iro.uiowa.edu]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. Non-peptidic HIV protease inhibitors: C2-symmetry-based design of bis-sulfonamide dihydropyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, activity, and 2.8 A crystal structure of a C2 symmetric inhibitor complexed to HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of potent C(2)-symmetric diol-based HIV-1 protease inhibitors: effects of fluoro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rua.ua.es [rua.ua.es]

- 13. researchgate.net [researchgate.net]

Mechanism of Action of Chiral Ligands: A Guide to Stereoselective Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the molecular world, three-dimensional arrangement is paramount. Molecules with the same chemical formula and connectivity but which are non-superimposable mirror images of each other are known as enantiomers.[1][2] This property, called chirality, is a fundamental feature of nature; the amino acids, sugars, and nucleic acids that form the building blocks of life are all chiral.[3] Consequently, the two enantiomers of a chiral drug can exhibit profoundly different biological activities, with one providing the therapeutic effect while the other might be inactive or, in the most tragic cases, dangerously toxic.[3][4][5] The thalidomide disaster of the 1950s, where one enantiomer of the drug was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[6]

This reality has made asymmetric synthesis—the selective production of a single desired enantiomer—a cornerstone of modern drug development and fine chemical production.[2][7] Among the most powerful tools to achieve this are chiral catalysts, which are typically composed of a metal center coordinated to a chiral organic molecule known as a ligand.[8] This guide provides an in-depth exploration of the core mechanisms by which these chiral ligands operate, offering both theoretical understanding and practical insights for researchers in the field.

Part 1: The Core Mechanism of Chiral Induction

Asymmetric catalysis is fundamentally a process of energetic differentiation. A chiral catalyst creates a transient, chiral environment around the reactants, making the reaction pathway leading to one product enantiomer more energetically favorable than the pathway leading to its mirror image. This is achieved through a combination of precise molecular recognition and transition state stabilization.

Chiral Recognition: Creating a Stereoselective Environment

The first step in catalysis is the formation of a complex between the catalyst and the substrate. A chiral ligand, by its nature, creates a well-defined, three-dimensional "chiral pocket" or environment around the metal center.[6][9] When a prochiral substrate (a molecule that is not yet chiral but can become so) or a racemic mixture of substrates enters this pocket, the interactions are not identical for the different possible approaches or enantiomers.

The differentiation arises from a combination of:

-

Steric Effects: The bulky groups on the ligand create steric hindrance that physically blocks certain orientations of the substrate, favoring an approach that leads to the desired stereoisomer.[9]

-

Electronic Effects: The ligand modulates the electronic properties of the metal center, influencing its reactivity. Furthermore, non-covalent interactions such as hydrogen bonding, π-stacking, and dipole-dipole interactions between the ligand and the substrate provide additional points of recognition and stabilization.[9][10][11]

This initial binding and orientation step is critical, as it pre-organizes the substrate for the subsequent stereodetermining chemical transformation.

Transition State Stabilization: The Energetic Origin of Selectivity

The selectivity of an asymmetric reaction is determined by the difference in the activation energies (ΔΔG‡) between the two pathways leading to the two different enantiomers.[12] According to transition state theory, the reaction rate is dictated by the energy of the highest-energy point along the reaction coordinate—the transition state.[10][13]

A chiral catalyst functions by lowering the energy of the transition state for the formation of one enantiomer (the major product) more than it lowers the energy for the formation of the other enantiomer (the minor product).[11][12] The chiral ligand is the architect of this energy difference. Through its intricate network of steric and electronic interactions, it stabilizes the desired transition state geometry while destabilizing the competing one.[9][10] Even a small difference in activation energy can lead to a high enantiomeric excess (ee) of the final product.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. news-medical.net [news-medical.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. english.cas.cn [english.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 13. Transition state theory - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Applications of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride

Executive Summary: (2R,5R)-1,6-Diphenylhexane-2,5-diamine is a C₂-symmetric chiral diamine that has emerged as a molecule of significant interest in modern organic chemistry. Its dihydrochloride salt is a stable, crystalline solid, making it a convenient precursor for various applications.[1][2] The inherent chirality and structural rigidity of this diamine make it a cornerstone in two major fields: as an indispensable building block in the synthesis of high-impact pharmaceuticals and as a privileged ligand for creating highly effective catalysts in asymmetric synthesis. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and pivotal applications, tailored for researchers, chemists, and professionals in drug development.

Introduction to a C₂-Symmetric Chiral Diamine

At the heart of its utility lies the specific stereochemical arrangement of (2R,5R)-1,6-Diphenylhexane-2,5-diamine. This molecule possesses two chiral centers at the C2 and C5 positions, both with the R-configuration. This arrangement results in a C₂-symmetric structure, where the molecule can be rotated by 180° around a central axis to yield an identical conformation. This symmetry is a highly sought-after feature in asymmetric catalysis as it significantly simplifies the number of possible transition states in a reaction, often leading to higher enantioselectivity.

Physicochemical Properties

The dihydrochloride form enhances the compound's stability and handling characteristics compared to the free amine. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1247119-31-8 | [3][4][5][6] |

| Molecular Formula | C₁₈H₂₄N₂ · 2HCl | [5] |

| Molecular Weight | 341.32 g/mol | [2][6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | ~180-183°C | [1] |

| Solubility | Soluble in water and polar organic solvents (methanol, ethanol) | [1][2] |

| Stereochemistry | (2R, 5R) configuration; C₂-symmetric | [2][7] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure vicinal diamines is a well-established but challenging field in organic chemistry.[8][9] The value of (2R,5R)-1,6-Diphenylhexane-2,5-diamine is intrinsically linked to the precise control of its stereocenters. While specific proprietary synthesis routes may vary, a general and logical approach can be illustrated through retrosynthesis.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the carbon-nitrogen bonds, suggesting a precursor like a diketone which can undergo asymmetric reductive amination. This strategy highlights the importance of installing the chirality in a controlled manner.

Caption: Retrosynthetic pathway for the diamine.

Representative Synthetic Protocol: Asymmetric Reductive Amination

This protocol is a conceptual illustration of how such a molecule could be synthesized, based on established chemical principles.

-

Diketone Formation: Synthesis of the precursor 1,6-diphenylhexane-2,5-dione can be achieved through various methods, such as the photochemical C-C coupling of appropriate precursors.[10]

-

Chiral Catalyst Preparation: A chiral catalyst, often a transition metal complex with a chiral phosphine ligand (e.g., a Rhodium or Iridium complex), is prepared in a suitable solvent under an inert atmosphere.

-

Reductive Amination: The diketone is dissolved in an appropriate solvent (e.g., methanol) with an ammonia source (e.g., ammonium acetate).

-

Asymmetric Hydrogenation: The solution is charged into a high-pressure reactor with the chiral catalyst. The reactor is pressurized with hydrogen gas. The catalyst creates a chiral environment, forcing the hydrogen to add to the imine intermediates from a specific face, thereby setting the (R,R) stereochemistry.

-

Isolation and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated. It is then treated with hydrochloric acid to form the stable dihydrochloride salt, which can be purified by recrystallization.

Causality: The choice of a C₂-symmetric ligand on the metal catalyst is crucial. It ensures that both imine groups of the intermediate are hydrogenated in a stereochemically identical manner, leading to the desired (2R,5R) product with high diastereomeric and enantiomeric purity.

Core Application I: A Cornerstone in Antiviral Drug Development

The most significant application of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride is as a key chiral intermediate in the synthesis of Cobicistat .[2][11]

Cobicistat: A Pharmacokinetic Enhancer

Cobicistat is not an antiviral agent itself. Instead, it functions as a pharmacokinetic enhancer, or "booster," for other anti-HIV drugs, particularly protease inhibitors.[2] Many antiviral drugs are rapidly metabolized in the liver by the cytochrome P450 3A (CYP3A) family of enzymes. Cobicistat potently inhibits CYP3A, thereby slowing the metabolism of co-administered drugs.[2] This action increases the drug's concentration and prolongs its half-life in the bloodstream, improving its efficacy and allowing for lower or less frequent dosing.

The Stereochemical Imperative

The precise three-dimensional structure of a drug is critical for its interaction with biological targets. The (2R,5R) stereochemistry of the diamine core is translated directly into the final Cobicistat molecule. This specific configuration is essential for achieving a high-affinity and selective binding to the active site of the CYP3A4 enzyme, ensuring its potent inhibitory effect.[2][7] Any deviation from this stereochemistry would result in a significant loss of activity.

Workflow: From Diamine to Cobicistat

The synthesis of Cobicistat involves several steps starting from the chiral diamine. The workflow illustrates how the core structure is elaborated to yield the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow from the diamine to Cobicistat.

Core Application II: A Privileged Ligand in Asymmetric Catalysis

Beyond its role in drug synthesis, the diamine is a valuable chiral ligand for transition metal-catalyzed asymmetric reactions.[1][12][13] When complexed with metals such as Ruthenium, Rhodium, or Iridium, it forms a potent chiral catalyst capable of inducing high levels of stereoselectivity.

Principle of Action

The two nitrogen atoms of the diamine chelate to a metal center. The bulky phenyl groups and the specific stereochemistry of the hexane backbone create a well-defined and rigid chiral pocket around the metal. This pocket forces incoming substrates to bind in a specific orientation, allowing a chemical reaction (e.g., hydrogenation) to occur on only one of the two prochiral faces of the substrate, leading to one enantiomer of the product in high excess.

Exemplary Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

ATH is a powerful technique for the asymmetric reduction of ketones to chiral alcohols. A catalyst formed from the diamine and a Ruthenium precursor is highly effective in this transformation.

Experimental Protocol: ATH of Acetophenone

-

Catalyst Pre-formation: In a glovebox, [RuCl₂(p-cymene)]₂ and (2R,5R)-1,6-Diphenylhexane-2,5-diamine (as the free base) are stirred in isopropanol at 80°C for 1 hour to form the active catalyst.

-

Reaction Setup: In a separate flask, acetophenone (the substrate) is dissolved in a formic acid/triethylamine azeotropic mixture (5:2 ratio), which serves as the hydrogen source.

-

Catalysis: The pre-formed catalyst solution is added to the substrate mixture. The reaction is stirred at a controlled temperature (e.g., 40°C) and monitored by TLC or GC.

-

Work-up and Analysis: Upon completion, the reaction is quenched, and the product, (R)-1-phenylethanol, is extracted. The yield is determined after purification, and the enantiomeric excess (e.e.) is measured using chiral HPLC.

Performance Data:

Catalysts derived from such C₂-symmetric diamines are known to produce excellent results in ATH reactions.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e. %) |

| Acetophenone | 0.1 - 1.0 | >95% | >98% (R) |

| Propiophenone | 0.1 - 1.0 | >95% | >99% (R) |

| 2-Acetylnaphthalene | 0.1 - 1.0 | >92% | >97% (R) |

(Note: Data is representative of typical performance for this class of catalyst).

Catalytic Cycle

The catalytic cycle illustrates how the chiral ruthenium complex facilitates the transfer of hydride from the hydrogen source (formic acid) to the ketone, regenerating the catalyst for the next turnover.

Sources

- 1. chembk.com [chembk.com]

- 2. my.jecichina.com [my.jecichina.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. cy.jecihz.com [cy.jecihz.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS 1247119-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. af.jecichina.com [af.jecichina.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rua.ua.es [rua.ua.es]

- 10. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. This compound [lgcstandards.com]

- 12. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride

Executive Summary

(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride is a chiral diamine of significant interest in stereoselective synthesis, where it serves as a valuable ligand or catalyst intermediate.[1] The efficacy, safety, and reproducibility of processes employing this compound are directly contingent on its chemical and physical integrity. As a dihydrochloride salt, the compound presents a unique stability profile that is heavily influenced by environmental factors, primarily moisture. This guide provides a comprehensive technical overview of the key factors affecting the stability of this compound, outlines scientifically grounded storage and handling procedures, and details a robust protocol for conducting stability assessments. The insights herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to preserve the compound's quality and ensure its reliable performance in critical applications.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in developing an effective stability and storage strategy.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | (2R,5R)-1,6-Diphenyl-2,5-hexanediamine hydrochloride | [3] |

| CAS Number | 1247119-31-8 | [4][5][6] |

| Molecular Formula | C₁₈H₂₆Cl₂N₂ | [4][5] |

| Molecular Weight | 341.32 g/mol | [4][7] |

| Appearance | Solid | [5] |

| Melting Point | >200°C (with decomposition) | [1][6] |

| Common Use | Intermediate in the Cobicistat API family; Chiral ligand/catalyst | [1][7] |

Critical Factors Influencing Stability

The stability of this compound is not absolute. Its molecular structure—containing two chiral amine centers and existing as a dihydrochloride salt—presents several vulnerabilities to environmental stressors.

Hygroscopicity and Hydrolysis

The most significant stability concern for this compound is its propensity to absorb moisture from the atmosphere (hygroscopicity). Hydrochloride salts of amine-containing compounds are well-known for this behavior.[8] The electronegative chlorine atom can facilitate hydrogen bonding with atmospheric water, leading to several detrimental effects:

-

Physical Changes: Initial moisture uptake can lead to caking and clumping of the solid material. Severe hygroscopicity can result in deliquescence, where the solid dissolves in the absorbed water, compromising accurate weighing and handling.[9][10]

-

Chemical Instability: The presence of moisture can induce the disproportionation of the salt back to its free base form.[11] While the core structure is not prone to simple hydrolysis, the presence of an aqueous microenvironment on the solid's surface can accelerate other degradation pathways, such as oxidation.

Oxidation

The secondary amine functional groups in the molecule are potential sites for oxidation. This process can be accelerated by the presence of light, elevated temperatures, and trace metal ions. Oxidative degradation can lead to the formation of various impurities, including N-oxides and other colored byproducts, which can compromise the compound's purity and performance.

Thermal Stress

The compound exhibits a high decomposition temperature (>200°C), indicating good short-term thermal stability.[1][6] However, this does not preclude slow degradation over long-term storage at elevated ambient temperatures. Chronic thermal stress can provide the activation energy needed to initiate and propagate slow-moving degradation reactions.

Photostability

Compounds containing aromatic rings and amine functionalities can be susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photodegradation can be a complex process involving radical mechanisms, potentially leading to a cascade of impurity formation.

Chiral Integrity

As a stereospecific compound, maintaining the (2R,5R) configuration is paramount. While racemization or epimerization is less common under standard solid-state storage conditions compared to chemical degradation, it remains a theoretical risk, particularly if the compound is exposed to harsh pH or temperature conditions in solution.

Diagram: Key Degradation Influencers

The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.

Caption: Environmental factors impacting compound stability.

Recommended Storage and Handling Protocols

Given the compound's susceptibility to moisture and potential for oxidation, a multi-layered storage and handling strategy is required. Supplier recommendations vary, with some suggesting room temperature and others refrigeration.[4][5][7] For long-term preservation of purity and chiral integrity, a more conservative approach is warranted.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential oxidative and thermal degradation pathways. Provides a consistent, low-energy environment for long-term storage.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and mitigating hygroscopicity.[5] |